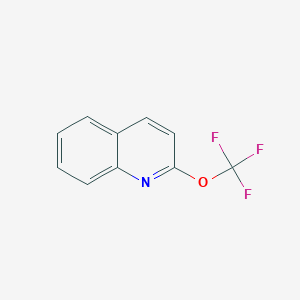

2-(Trifluoromethoxy)quinoline

Description

Significance of Fluorinated Quinoline (B57606) Derivatives in Modern Synthetic Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their properties, a strategy widely employed in modern synthetic chemistry. Fluorinated quinoline derivatives, a class of compounds that includes 2-(Trifluoromethoxy)quinoline, are of particular importance. The presence of fluorine can enhance metabolic stability and lipophilicity, crucial factors in the design of new materials and potential therapeutic agents. beilstein-journals.orgmdpi.com For instance, the trifluoromethyl group (-CF3), a common feature in many advanced compounds, is known to improve the efficacy of certain molecules. nih.govresearchgate.net

The inclusion of fluorine can also influence the electronic properties of the quinoline ring system, thereby modulating its reactivity and interaction with other molecules. orientjchem.orgresearchgate.net Research has shown that the position of the fluorine atom on the quinoline ring can significantly impact a compound's activity. orientjchem.orgresearchgate.net This has led to extensive research into the synthesis of various fluorinated quinoline derivatives to explore their unique chemical and physical characteristics. scirp.org

Architectural Importance of the Quinoline Scaffold in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone of heterocyclic chemistry, recognized for its widespread presence in natural products and synthetic compounds. researchgate.netacs.org This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile framework for the development of complex molecules. orientjchem.orgresearchgate.net The quinoline nucleus is a privileged scaffold in medicinal chemistry, meaning it is a common structural motif in molecules with a wide range of biological activities. nih.govresearchgate.netnih.gov

The ability to modify the quinoline structure at various positions allows chemists to fine-tune its properties for specific applications. researchgate.net The development of new synthetic methods to construct and functionalize the quinoline core remains an active area of research, highlighting its enduring importance in organic chemistry. researchgate.netacs.org

Scope and Research Trajectories of this compound and Related Analogs

Research into this compound and its analogs is multifaceted, exploring their synthesis, properties, and potential applications. The trifluoromethoxy group (-OCF3) imparts unique electronic and steric properties to the quinoline core, making it an attractive target for synthetic chemists.

Current research often focuses on the development of efficient synthetic routes to access these compounds. For example, methods like the Friedländer synthesis are employed to construct the quinoline ring system, which can then be further modified. smolecule.comevitachem.com

Table 1: Selected Quinolines and their Research Focus

| Compound Name | Key Research Area(s) |

| This compound | Synthesis and property evaluation |

| 2-(Trifluoromethyl)quinoline | Organic ligands, fluorescence probes |

| 2,8-bis(Trifluoromethyl)quinoline | Antiviral and antimycobacterial studies |

| 2-(Trifluoromethyl)quinoline-4-carboxylic acid | Building block for complex molecules |

| 2-Hydroxy-4-(trifluoromethyl)quinoline | Synthetic intermediate |

Structure

3D Structure

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

2-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |

InChI Key |

QSKNYENBIKAEFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethoxy Quinoline and Its Structural Analogs

Conventional and Evolving Annulation Approaches to the Quinoline (B57606) Nucleus

Traditional methods for quinoline synthesis often involve the cyclization and condensation of aniline (B41778) derivatives with carbonyl compounds. These methods have been refined over decades to improve yields, regioselectivity, and substrate scope, particularly for the synthesis of complex and functionally substituted quinolines.

The Skraup-Doebner-Von Miller synthesis is a cornerstone in quinoline chemistry, traditionally involving the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgmdpi.com This reaction and its variations, such as the Doebner-von Miller reaction, typically utilize α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines. mdpi.comnih.gov

A significant challenge in the synthesis of trifluoromethylated quinolines is controlling the regioselectivity. Standard Skraup-Doebner-Von Miller conditions often lead to 2-substituted quinolines. acs.org However, research has demonstrated that the condensation of anilines with α,β-unsaturated trifluoromethyl ketones in the presence of trichloroacetic acid (TCA) can lead to a reversal of this standard regiochemistry, affording 2-trifluoromethyl quinolines in moderate to excellent yields. researchgate.net This reversal is proposed to occur through a 1,2-addition mechanism of the aniline to the ketoester, forming a Schiff's base, followed by cyclization and oxidation. nih.gov The introduction of a potent electron-withdrawing group, such as a trifluoromethyl group, can influence the reaction pathway, leading to different regiochemical outcomes compared to standard substrates. researchgate.net

Table 1: Examples of Regioselective Skraup-Doebner-Von Miller Synthesis for 2-Trifluoromethylquinolines researchgate.net

| Aniline Reactant | α,β-Unsaturated Trifluoromethyl Ketone | Product | Yield (%) |

| Aniline | (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | 2-(Trifluoromethyl)-4-phenylquinoline | 85% |

| 4-Methoxyaniline | (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | 6-Methoxy-2-(trifluoromethyl)-4-phenylquinoline | 92% |

| 4-Chloroaniline | (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | 6-Chloro-2-(trifluoromethyl)-4-phenylquinoline | 78% |

| 2-Methylaniline | (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | 8-Methyl-2-(trifluoromethyl)-4-phenylquinoline | 75% |

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a widely used and straightforward method for constructing the quinoline nucleus. researchgate.netnih.govorganicreactions.org The reaction involves an acid- or base-catalyzed condensation and subsequent cyclodehydration between an o-amino-substituted aromatic aldehyde or ketone and a compound containing a reactive α-methylene group. organicreactions.orgalfa-chemistry.com

This method has been adapted for the synthesis of fluorinated quinolines. For instance, a synthetic sequence to produce 2-CF₃-3-arylquinolines has been developed starting from the reaction of α-CF₃-enamines with 2-nitrobenzaldehydes. rsc.org This reaction yields ortho-nitro-substituted α,β-diaryl-CF₃-enones. A subsequent reduction of the nitro group using an Fe-AcOH system triggers an intramolecular cyclization, affording the desired 2-trifluoromethyl-substituted quinolines in high yields. rsc.org This intramolecular cyclization of the in situ generated amino ketone is a key feature of the Friedländer annulation. nih.gov Various catalysts, including trifluoroacetic acid, iodine, and Lewis acids, have been employed to promote the Friedländer reaction. wikipedia.org

The primary mechanism is believed to involve an initial aldol condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. researchgate.net An alternative pathway suggests the formation of a Schiff base as the initial step, which then undergoes an intramolecular aldol reaction and elimination. wikipedia.org

Multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netrsc.org This approach is highly efficient and offers significant advantages in terms of atom economy and the ability to generate diverse molecular libraries. rsc.org

Several MCRs have been successfully applied to the synthesis of quinoline derivatives. rsc.org A notable example is a three-component reaction that combines an aniline, an aldehyde, and an alkyne, mediated by a Lewis acid catalyst such as Yb(OTf)₃ or FeCl₃. scielo.br The reaction proceeds through a domino sequence involving imine formation, imine addition, cyclization, and subsequent oxidation to yield the final quinoline product. scielo.br While specific examples for 2-(trifluoromethoxy)quinoline are not extensively detailed, the versatility of MCRs allows for the incorporation of various functional groups by selecting appropriately substituted starting materials, making it a promising strategy for synthesizing fluorinated quinoline analogs.

Transition-Metal-Catalyzed Synthesis Strategies

The development of transition-metal-catalyzed reactions has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often proceed under milder conditions and offer novel pathways for bond formation that are inaccessible through conventional methods.

Nickel catalysis has emerged as a powerful tool for constructing quinoline skeletons through novel bond-forming strategies. One innovative approach involves a nickel-catalyzed insertion reaction of an alkyne into the C–S bond of a 2-(trifluoromethyl)-1,3-benzothiazole. d-nb.info This reaction proceeds through the formation of a seven-membered benzothiazepine intermediate, which then undergoes thermal desulfidation to yield the corresponding 2-(trifluoromethyl)quinoline. d-nb.info

The mechanism involves the oxidative addition of the C–S bond in the benzothiazole to a nickel(0) complex, forming a thianickelacycle intermediate. d-nb.info This key intermediate then undergoes insertion of the alkyne, followed by reductive elimination to form the benzothiazepine. The final step is a thermal elimination of the sulfur atom to afford the quinoline product. This process effectively represents a formal substitution of a sulfur atom with an alkyne. d-nb.info

Other nickel-catalyzed methods include the sustainable synthesis of quinolines via a double dehydrogenative coupling of 2-aminobenzyl alcohol with secondary alcohols. organic-chemistry.orgresearchgate.net This phosphine-free method operates under mild aerobic conditions and showcases the utility of inexpensive, environmentally benign nickel catalysts. organic-chemistry.orgresearchgate.net

Table 2: Nickel-Catalyzed Synthesis of 2-(Trifluoromethyl)quinolines from Benzothiazoles and Alkynes d-nb.info

| 2-(Trifluoromethyl)benzothiazole | Alkyne | Ligand | Product | Yield (%) |

| 2-(Trifluoromethyl)-1,3-benzothiazole | Diphenylacetylene | IPr | 4-Phenyl-2-(trifluoromethyl)quinoline | 99% |

| 2-(Trifluoromethyl)-1,3-benzothiazole | 1-Phenyl-1-propyne | IPr | 3-Methyl-4-phenyl-2-(trifluoromethyl)quinoline | 96% |

| 6-Methyl-2-(trifluoromethyl)-1,3-benzothiazole | Diphenylacetylene | IPr | 6-Methyl-3,4-diphenyl-2-(trifluoromethyl)quinoline | 92% |

| 2-(Trifluoromethyl)-1,3-benzothiazole | 4-Octyne | IPr | 3,4-Dipropyl-2-(trifluoromethyl)quinoline | 90% |

| IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene |

Copper catalysis provides a versatile and cost-effective platform for quinoline synthesis. Various copper-catalyzed reactions, including oxidative annulation and cross-dehydrogenative coupling, have been developed.

One efficient method involves the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines, which produces a range of 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions. mdpi.com Another strategy is the intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines, catalyzed by cuprous iodide, to obtain 2-trifluoromethylquinolines. mdpi.com

Furthermore, copper catalysts have been employed in cascade reactions, such as the intermolecular Ullmann-type C–N coupling followed by an enamine condensation. nih.gov This process effectively converts ortho-acylanilines and alkenyl iodides into multisubstituted quinolines in good yields. nih.gov Copper has also been utilized in visible-light-induced oxidative cyclization reactions of substituted aromatic enamines with alkynes, using dioxygen as a green oxidant, to form multi-substituted quinolines. rsc.org These methods highlight the broad utility of copper in facilitating the construction of the quinoline core through various mechanistic pathways. ijstr.org

Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. In the context of quinoline synthesis, palladium-catalyzed reactions, such as cyclization and cross-coupling, provide versatile and efficient pathways to a wide array of substituted derivatives. These methods are particularly amenable to the introduction of diverse functional groups, including the trifluoromethoxy moiety.

A notable strategy for the synthesis of 2-alkoxyquinoline derivatives involves a palladium-driven cascade reaction. This approach allows for the de novo assembly of the quinoline core from readily available starting materials. For instance, a palladium-catalyzed cascade reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols as external nucleophiles can produce a variety of 4-alkenyl 2-alkoxyquinolines under mild conditions nih.govmdpi.com. While this method has not been explicitly reported for the synthesis of this compound, the use of trifluoromethanol as the alcohol nucleophile could potentially provide a direct route to the target compound.

Another powerful palladium-catalyzed method is the one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes nih.gov. This transformation offers an alternative and efficient route to the quinoline scaffold. Furthermore, palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes using molecular oxygen as the oxidant has been shown to produce 2,3-disubstituted quinolines acs.org. The adaptability of these methods to incorporate a trifluoromethoxy substituent, either on the aniline precursor or introduced in a subsequent step, highlights the potential of palladium catalysis in this area.

The following table summarizes representative palladium-catalyzed methods for the synthesis of substituted quinolines.

| Starting Materials | Catalyst System | Product Type | Reference |

| N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Primary Alcohols | Pd(PPh₃)₄, KOH, TBAF | 4-Alkenyl 2-alkoxyquinolines | nih.govmdpi.com |

| 2-Amino Aromatic Ketones, Alkynes | Palladium Catalyst | Polysubstituted Quinolines | nih.gov |

| o-Vinylanilines, Alkynes | Palladium Catalyst, O₂ | 2,3-Disubstituted Quinolines | acs.org |

Rhodium-Catalyzed ortho-C–H Bond Functionalization

Rhodium-catalyzed C–H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, including quinolines. This approach allows for the direct introduction of functional groups at specific positions of the quinoline ring, often with high regioselectivity, by activating otherwise inert C–H bonds.

One prominent application of this methodology is the rhodium-catalyzed ortho-C–H bond activation of anilines for the synthesis of quinoline carboxylates. This process typically involves the reaction of an aniline with an alkyne, where the rhodium catalyst facilitates the C–H activation and subsequent annulation to form the quinoline ring system. Such methods demonstrate broad functional group tolerance, making them potentially suitable for substrates bearing a trifluoromethoxy group nih.govacs.org.

Furthermore, rhodium catalysis has been successfully employed for the regioselective functionalization of the quinoline core itself. Studies have shown that the position of C–H activation can be influenced by the nature and position of existing substituents on the quinoline ring acs.org. While direct C-H trifluoromethoxylation is a challenging transformation, the introduction of other functional groups via rhodium catalysis, which can then be converted to a trifluoromethoxy group, represents a viable synthetic strategy. For example, rhodium(III)-catalyzed C-H activation of imidamides and their coupling with cyclopropanols has been developed for the synthesis of 2-substituted quinolines researchgate.net.

The table below provides an overview of rhodium-catalyzed reactions for quinoline synthesis.

| Starting Materials | Catalyst System | Product Type | Reference |

| Aldehydes, o-Alkynyl Anilines | Rhodium Pre-catalyst and Ligand | Substituted Quinolines | nih.govacs.org |

| Imidamides, Cyclopropanols | Rhodium(III) Catalyst | 2-Substituted Quinolines | researchgate.net |

| Quinolines, Alkenes | Rh/PCy₃ | C2-Alkylated Quinolines | mdpi.com |

Cobalt-Catalyzed Cyclization Protocols

In the pursuit of more sustainable and cost-effective synthetic methodologies, research has increasingly turned to catalysts based on earth-abundant metals, such as cobalt. Cobalt-catalyzed reactions have proven to be highly effective for the synthesis of N-heterocycles, including quinolines, offering a viable alternative to more expensive precious metal catalysts.

A significant advancement in this area is the development of ligand-free cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones acs.org. This one-pot protocol proceeds under mild conditions and can produce a variety of substituted quinolines in good to excellent yields. The use of a readily available cobalt salt, such as Co(OAc)₂·4H₂O, makes this an attractive and environmentally benign approach acs.org.

Another powerful strategy is the cobalt-catalyzed redox-neutral annulation of anilides and internal alkynes researchgate.net. This method allows for the efficient construction of the quinoline scaffold through a proposed ortho C–H activation and nucleophilic addition of a C–Co species towards the amide. The reaction demonstrates wide substrate compatibility and good functional group tolerance, suggesting its potential applicability for the synthesis of quinolines bearing sensitive functional groups like trifluoromethoxy researchgate.net.

The following table summarizes key cobalt-catalyzed methods for quinoline synthesis.

| Starting Materials | Catalyst System | Product Type | Reference |

| 2-Aminoaryl Alcohols, Ketones | Co(OAc)₂·4H₂O | Substituted Quinolines | acs.org |

| Anilides, Internal Alkynes | Cobalt Catalyst, Zn(OTf)₂ | Substituted Quinolines | researchgate.net |

| 2-Amino Benzyl Alcohol, Ketones | Phosphine-free Cobalt(II) Complex | Substituted Quinolines | acs.org |

Metal-Free and Sustainable Synthesis Protocols

While transition-metal catalysis offers powerful synthetic tools, there is a growing emphasis on the development of metal-free and sustainable protocols. These methods aim to reduce reliance on potentially toxic and expensive metals, minimize waste generation, and utilize environmentally benign reagents and reaction conditions.

Superacid-Mediated Cyclizations (e.g., Trifluoromethanesulfonic Acid)

Superacids, such as trifluoromethanesulfonic acid (TfOH), are extremely strong Brønsted acids that can catalyze a variety of organic transformations. In the context of quinoline synthesis, TfOH has been shown to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to form oxazolines, with water as the only byproduct researchgate.net. While not a direct quinoline synthesis, this demonstrates the power of TfOH in facilitating cyclization reactions.

More directly, trifluoroacetic acid, a related Brønsted acid, has been used to efficiently catalyze the Friedländer synthesis of quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds under solvent-free conditions researchgate.net. The high acidity of these reagents allows for the activation of substrates and promotion of the necessary condensation and cyclization steps to form the quinoline ring. The use of superacids like TfOH can be particularly effective for challenging substrates or for achieving high reaction rates.

| Starting Materials | Catalyst | Product Type | Key Features | Reference |

| N-(2-hydroxyethyl)amides | Trifluoromethanesulfonic Acid (TfOH) | 2-Oxazolines | Dehydrative cyclization, water as byproduct | researchgate.net |

| 2-Aminoaryl Ketones, α-Methylene Carbonyl Compounds | Trifluoroacetic Acid | Substituted Quinolines | Friedländer synthesis, solvent-free | researchgate.net |

Visible-Light Induced Radical Cyclization for Trifluoromethylated Quinolines

Photoredox catalysis and visible-light-mediated reactions have emerged as powerful and sustainable tools in organic synthesis. These methods utilize light as a renewable energy source to initiate chemical transformations, often under mild reaction conditions and without the need for stoichiometric reagents.

Visible-light-induced radical cyclization has proven to be a particularly effective strategy for the synthesis of trifluoromethylated quinolines. These reactions typically involve the generation of a trifluoromethyl radical from a suitable precursor, which then participates in a cascade reaction involving cyclization onto an appropriate aniline derivative. For example, the synthesis of quinolines has been achieved through the visible-light-mediated radical azidation of cyclopropenes, with the reaction being most efficient for 3-trifluoromethylcyclopropenes, yielding valuable 4-trifluoromethylquinolines epfl.chnih.gov.

Another approach involves the visible-light-induced oxidative cyclization of N-propargylanilines with sulfinic acids to produce 3-sulfonated quinoline derivatives, a reaction that proceeds without the need for an external photocatalyst rsc.org. The versatility of these light-mediated methods suggests their potential for adaptation to synthesize a wide range of fluoroalkylated quinolines, including those with a trifluoromethoxy group.

| Reaction Type | Key Features | Product Type | Reference |

| Radical Azidation of Cyclopropenes | Metal-free, visible-light mediated | 4-Trifluoromethylquinolines | epfl.chnih.gov |

| Oxidative Cyclization of N-propargylanilines | External photocatalyst-free | 3-Sulfonated Quinolines | rsc.org |

| Condensation and Cyclization | Light-mediated, iridium photocatalyst for quinolines | Substituted Tetrahydroquinolines and Quinolines | nih.gov |

Nanocatalyst Applications in Green Quinoline Synthesis

The use of nanocatalysts represents a significant advancement in green chemistry, offering advantages such as high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. A wide variety of nanocatalysts have been developed and applied to the synthesis of quinoline derivatives, often through one-pot protocols that enhance efficiency and reduce waste.

Nanocatalysts based on metals such as iron, copper, zinc, nickel, and cobalt have been successfully employed in quinoline synthesis nih.govnih.gov. For example, magnetic iron oxide nanoparticles functionalized with appropriate organic groups can act as efficient and recyclable catalysts for the Friedländer synthesis of quinolines from 2-aminoaryl ketones and α-methylene ketones nih.gov. These reactions can often be carried out in environmentally benign solvents like ethanol or even under solvent-free conditions, further enhancing their green credentials nih.gov.

Similarly, copper-based nanocatalysts have demonstrated high efficacy in various organic transformations, including the synthesis of N-heterocycles. The unique properties of nanomaterials, such as their high surface-area-to-volume ratio, contribute to their enhanced catalytic performance compared to their bulk counterparts. The development of these nanocatalyzed protocols provides a promising avenue for the sustainable and efficient production of quinoline derivatives.

| Nanocatalyst Type | Synthetic Protocol | Key Advantages | Reference |

| Functionalized Magnetic Iron Oxide Nanoparticles | Friedländer Synthesis | Recyclable, good to high yields, mild conditions | nih.gov |

| Copper-based Nanoparticles | Various Organic Transformations | High activity, potential for reuse | nih.gov |

| Solid Acid Magnetic Nanocatalyst | One-pot reaction of α-naphthylamine, aromatic aldehydes, and malononitrile | Environmentally safe, high yields, short reaction times | nih.gov |

One-Pot Cascade Reactions for Complex Quinoline Scaffolds

One-pot cascade reactions represent an efficient and elegant strategy for the synthesis of complex molecular architectures from simple starting materials in a single vessel, minimizing waste and purification steps. acs.org This approach has been successfully applied to the construction of diverse and highly substituted quinoline scaffolds.

One notable method involves a three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This catalyst- and additive-free reaction proceeds rapidly to form multiply substituted quinolines in good yields. The transformation is believed to occur via the formation of N-arylnitrilium salts, which then undergo cycloaddition with alkynes. organic-chemistry.org A variety of functional groups, including ether, ester, and trifluoromethyl groups, are well-tolerated in this process. organic-chemistry.org

Palladium-catalyzed cascade reactions have also been developed for quinoline synthesis. One such example is the reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a sequential denitrogenative addition followed by an intramolecular cyclization to afford 2-arylquinolines in moderate to good yields. rsc.orgrsc.org

Furthermore, transition-metal-free protocols are considered greener alternatives for quinoline synthesis. nih.gov For instance, the electrophilic cyclization of arylisothiocyanates and alkynes mediated by alkyltriflate can produce various 2-thioquinolines in good to excellent yields. nih.gov Another approach involves the acid-catalyzed annulation of 2-azidobenzyl alcohols with internal alkynes, which forms substituted quinolines through a sequence involving dehydration, reaction with the alkyne, and azide attack with subsequent loss of nitrogen gas. nih.gov These cascade methodologies provide powerful tools for accessing complex quinoline cores that can be further functionalized.

| Reaction Type | Key Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Three-Component Cascade Annulation | Aryl diazonium salts, nitriles, alkynes | Acetonitrile, 60°C | Catalyst- and additive-free; rapid; tolerates various functional groups. | organic-chemistry.org |

| Palladium-Catalyzed Cascade | o-Aminocinnamonitriles, arylhydrazines | PdCl2, TfOH, Toluene, 90°C | Denitrogenative addition followed by intramolecular cyclization. | rsc.orgrsc.org |

| Transition Metal-Free Electrophilic Cyclization | Arylisothiocyanates, alkynes | Alkyltriflate | Forms 2-thioquinolines in good to excellent yields. | nih.gov |

Advanced Trifluoromethylation Techniques for Quinoline Systems

The introduction of a trifluoromethyl (CF3) group into the quinoline nucleus is a key strategy for modifying the physicochemical and biological properties of these heterocycles. researchgate.net A variety of advanced techniques have been developed for this purpose, ranging from direct C–H functionalization to the use of specialized CF3-containing building blocks.

Direct C–H Trifluoromethylation at Specific Ring Positions

Direct C–H trifluoromethylation is an atom-economical and efficient method that avoids the pre-functionalization of substrates. researchgate.net This approach often proceeds via a radical pathway. researchgate.netrsc.org

A notable example is the copper-catalyzed C–H trifluoromethylation of 8-aminoquinoline derivatives, which exhibits high regioselectivity for the C5 position. rsc.org The reaction demonstrates broad functional group tolerance and proceeds under mild conditions. Depending on the specific substrate (e.g., amides, carbamates, or ureas at the 8-position), the mechanism can involve either a radical pathway or a Friedel–Crafts-type reaction, where the copper salt acts as a Lewis acid. rsc.org This selectivity is directed by the chelating effect of the 8-amino group.

Analogous strategies have been developed for other nitrogen-containing heterocycles, such as pyridine (B92270), which can be activated for regioselective trifluoromethylation by forming an N-methylpyridine quaternary ammonium salt. acs.org These methods highlight the potential for achieving site-specific C–H trifluoromethylation on the quinoline ring system through strategic substrate design and catalyst selection.

| Substrate Type | Reagents | Position of Trifluoromethylation | Key Features | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline derivatives | Copper catalyst, CF3 source | C5 | High regioselectivity; mild conditions; proceeds via radical or Friedel-Crafts-type mechanism. | rsc.org |

| Pyridine (analogous system) | N-methylpyridinium salt, Ag2CO3, CF3COOH | Specific positions | N-activation strategy; excellent regioselectivity. | acs.org |

Utilization of Trifluoromethyl Building Blocks (e.g., Trifluoromethyl-ynones, Trifluoroacetimidoyl-chlorides)

An alternative and powerful strategy for constructing trifluoromethylated quinolines involves the use of fluorine-containing building blocks. researchgate.net This approach builds the heterocyclic ring with the trifluoromethyl group already incorporated into one of the precursors.

Trifluoromethyl-ynones (CF3-ynones) are versatile synthons for this purpose. mdpi.com For example, a rhodium-catalyzed [3+3] cycloaddition of anilines with CF3-ynones has been developed to produce a variety of 2-trifluoromethylquinoline compounds in good to excellent yields. researchgate.net CF3-ynones have also been used in the synthesis of other fluorinated heterocycles like triazoles, isoxazoles, and quinolones, demonstrating their broad utility. mdpi.com

Trifluoroacetimidoyl chlorides serve as another important class of building blocks. Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives, which are precursors to quinolines, can be synthesized from the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives. researchgate.net Subsequent intramolecular cyclization of these products yields 4-hydroxy-2-(trifluoromethyl)quinolines. researchgate.net

Additionally, acetylenic iminium salts, such as 1-CF3-prop-2-yne 1-iminium triflates, have been used to prepare bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines through a twofold pyridoannelation sequence with diaminonaphthalenes under mild thermal conditions. ingentaconnect.com

Synthesis from α,β-Unsaturated Trifluoromethyl Ketones

The condensation of anilines with α,β-unsaturated carbonyl compounds is a classic method for quinoline synthesis, known as the Skraup-Doebner-Von Miller synthesis. When α,β-unsaturated trifluoromethyl ketones are used as substrates, this reaction provides a direct route to 2-trifluoromethyl quinolines. researchgate.netimpactio.com

This condensation, when carried out in trichloroacetic acid (TCA), affords 2-trifluoromethyl quinolines in moderate to excellent yields. researchgate.net Interestingly, this method achieves a reversal of the regiochemistry typically observed in the standard Skraup-Doebner-Von Miller synthesis. researchgate.netimpactio.com This regiochemical outcome makes the method particularly valuable for accessing specific isomers. A one-pot procedure has also been developed, allowing for the direct synthesis of target trifluoromethylated quinolines from enamines or haloalkenes, which can generate the unsaturated ketone in situ. rsc.org The versatility of α,β-unsaturated trifluoromethyl ketones as precursors has been extensively reviewed, highlighting their importance in the synthesis of a wide range of CF3-containing heterocycles. mdpi.comresearchgate.net

| Building Block | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Trifluoromethyl Ketones | Condensation/Annulation | Anilines | 2-Trifluoromethyl quinolines | researchgate.netresearchgate.netimpactio.com |

| Trifluoromethyl-ynones | [3+3] Cycloaddition | Anilines | 2-Trifluoromethyl quinolines | researchgate.net |

| Trifluoroacetimidoyl chlorides | Multi-step synthesis | Ethyl 2-cyanoacetate | 4-Hydroxy-2-(trifluoromethyl)quinolines | researchgate.net |

| 1-CF3-prop-2-yne 1-iminium triflates | Pyridoannelation | Diaminonaphthalenes | Bis(trifluoromethyl)-quinolino[8,7-h]quinolines | ingentaconnect.com |

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Proposed Mechanisms in Quinoline (B57606) Formation

The construction of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to this bicyclic system. The synthesis of a 2-(trifluoromethoxy) substituted quinoline would likely adapt one of these classical methods, each involving distinct reaction sequences, intermediates, and regiochemical considerations.

Regioselectivity is a critical factor in quinoline synthesis, particularly when using unsymmetrical precursors. In reactions like the Skraup-Doebner-Von Miller synthesis, which involves the condensation of anilines with α,β-unsaturated carbonyl compounds, the substitution pattern of the final product is dictated by the initial mode of addition. Typically, this reaction proceeds via a 1,4-addition (Michael addition) of the aniline (B41778) to the unsaturated carbonyl compound. However, mechanistic pathways can be influenced by reaction conditions and substrate electronics, leading to unexpected regiochemical outcomes.

For instance, a reversal of the standard regiochemistry has been observed in the condensation of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA). acs.org Instead of the expected 2-aryl-4-carboxyquinoline, the reaction yields 2-carboxy-4-arylquinolines. This is proposed to occur via a 1,2-addition of the aniline to the α-keto group to form a Schiff base intermediate, which then undergoes cyclization. acs.org The synthesis of 2-(trifluoromethoxy)quinoline would face similar regiochemical challenges depending on the chosen synthons. If a Friedländer-type synthesis were employed using an unsymmetrical ketone, control over which α-carbon participates in the initial condensation would be paramount to achieving the desired isomer.

Stereoselectivity is generally not a primary concern in the formation of the aromatic quinoline ring itself but becomes relevant when chiral centers are present in the substituents or during the synthesis of hydrogenated derivatives like dihydroquinolines or tetrahydroquinolines.

| Synthesis Method | Typical Reactants | Key Regiochemical Determinant |

|---|---|---|

| Skraup-Doebner-Von Miller | Aniline + α,β-Unsaturated Carbonyl | 1,4- (Michael) vs. 1,2- (Schiff Base) addition of aniline. acs.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Ketone | Enolate formation and condensation site on the unsymmetrical ketone. nih.gov |

| Combes | Aniline + β-Diketone | Direction of acid-catalyzed cyclization of the enamine intermediate. thieme-connect.com |

Quinoline syntheses are fundamentally characterized by a sequence of intermolecular and intramolecular events.

Intermolecular Condensation: The initial step typically involves the formation of a C-N bond between an aniline derivative and a carbonyl-containing partner. In the Combes synthesis, an aniline reacts with a β-diketone to form an enamine intermediate. thieme-connect.com In the Friedländer synthesis, a 2-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group.

Intramolecular Cyclization: Following the initial condensation, an intramolecular cyclization occurs. This step involves an electrophilic attack from a protonated carbonyl or imine onto the electron-rich aniline ring, forming the new heterocyclic ring.

Dehydration/Oxidation: The cyclized intermediate, often a dihydroquinoline, then undergoes dehydration and is subsequently oxidized to yield the aromatic quinoline ring system. nih.gov

For the specific synthesis of this compound, a plausible intermolecular step would involve the reaction of an aniline with a precursor containing the trifluoromethoxyacetyl moiety, such as ethyl 3-oxo-3-(trifluoromethoxy)propanoate. This would be followed by an intramolecular cyclization and subsequent aromatization to furnish the target heterocycle.

Most classical quinoline syntheses are promoted by either acid or base catalysts.

Acid Catalysis: Protic or Lewis acids play a crucial role in activating the carbonyl groups towards nucleophilic attack by the aniline. In the Skraup-Doebner-Von Miller reaction, strong acids like sulfuric acid are used to catalyze both the conjugate addition and the subsequent dehydrative cyclization. acs.org The transition state for the cyclization step involves the formation of a new C-C bond between the aniline ring and the side chain.

Base Catalysis: In the Friedländer synthesis, bases can be used to promote the formation of an enolate from the α-methylene ketone, which then acts as the nucleophile in the initial condensation step.

Modern synthetic approaches have expanded to include transition-metal catalysis. For instance, palladium-catalyzed domino reactions have been developed for the synthesis of 2-trifluoromethylquinolines, proceeding through intermediates like π-allylpalladium species followed by cyclization and oxidation sequences. mdpi.com A catalytic cycle for forming this compound could similarly involve a metal catalyst to facilitate C-C and C-N bond formation, passing through organometallic intermediates and transition states that dictate the reaction's efficiency and selectivity.

Functional Group Transformations and Derivatization Reactivity

The reactivity of this compound is governed by the electronic properties of both the quinoline nucleus and the powerful trifluoromethoxy substituent.

The trifluoromethoxy (-OCF3) group is one of the most electron-withdrawing groups in organic chemistry. Its presence at the C2 position dramatically influences the reactivity of the quinoline ring.

Reactivity of the -OCF3 Group: The trifluoromethoxy group is exceptionally stable and generally unreactive under common synthetic conditions. nih.gov The C-O bond is strong, and the group is highly resistant to metabolic degradation, a property often exploited in medicinal chemistry. nih.gov Direct transformation or cleavage of the -OCF3 group is challenging and requires harsh conditions or specialized reagents.

Influence on the Quinoline Ring: The quinoline ring system is inherently electron-deficient in the pyridine (B92270) ring and more electron-rich in the benzene (B151609) ring. The potent electron-withdrawing nature of the C2-OCF3 group further depletes electron density from the entire heterocyclic system, particularly the pyridine ring. This has two main consequences:

Deactivation towards Electrophilic Substitution: The ring is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). Reactions that do occur would be directed to the benzene portion of the molecule (positions 5, 6, 7, 8), and would require more forcing conditions than for unsubstituted quinoline.

Activation towards Nucleophilic Substitution: The C4 position becomes highly electrophilic and susceptible to attack by nucleophiles. This is analogous to the reactivity of 2-chloroquinolines, where the halogen at C2 activates the C4 position for nucleophilic displacement.

Derivatization of a this compound core bearing other functional groups would follow established reactivity patterns, with the electronic influence of the -OCF3 group modulating the reactivity.

Halogen Moieties: A halogen (e.g., Br, I) substituted on the quinoline ring is a versatile handle for further modification. Drawing analogy from halogenated 2-trifluoromethylquinolines, a bromo-substituted this compound would be an excellent substrate for transition-metal-catalyzed cross-coupling reactions. nih.gov For example, Sonogashira coupling with terminal alkynes could be used to install alkynyl substituents, a valuable transformation for creating functional materials. nih.gov

| Reaction | Reactants | Catalyst System (Analogous) | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Bromo-2-(trifluoromethoxy)quinoline + Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N nih.gov | Alkynyl-2-(trifluoromethoxy)quinoline |

| Suzuki Coupling | Bromo-2-(trifluoromethoxy)quinoline + Boronic Acid | Pd(OAc)2, SPhos, K3PO4 | Aryl-2-(trifluoromethoxy)quinoline |

| Buchwald-Hartwig Amination | Bromo-2-(trifluoromethoxy)quinoline + Amine | Pd2(dba)3, BINAP, NaOtBu | Amino-2-(trifluoromethoxy)quinoline |

Amine Moieties: An amino group on the quinoline ring can undergo a variety of transformations. It can be diazotized and converted into other functional groups (e.g., -OH, -CN, halogens). Furthermore, it can react with aldehydes and ketones to form Schiff bases (imines). This has been demonstrated in the synthesis of complex Schiff bases from 6-amino-4-(trifluoromethyl)quinolines and various salicylaldehydes, a reaction that proceeds in refluxing acetonitrile. beilstein-archives.org

Carbonyl Moieties: The derivatization of carbonyl groups (aldehydes, ketones, carboxylic acids) is a well-established field. The use of 2-hydrazinoquinoline (B107646) as a derivatizing agent highlights a relevant transformation. It reacts with ketones and aldehydes to form stable hydrazones (a type of Schiff base) and with carboxylic acids to form esters. nih.govmdpi.com A this compound derivative bearing a carbonyl group would be expected to undergo similar chemoselective reactions, enabling its use in broader applications.

Derivatization Strategies for Introducing Cross-Linking Groups

While specific derivatization of this compound for the introduction of cross-linking groups is not extensively detailed in the available literature, established strategies for other quinoline and quinolone scaffolds can be considered as applicable methodologies. The quinoline core is amenable to various synthetic modifications, allowing for the attachment of reactive functionalities suitable for cross-linking to biomolecules or materials.

Key strategies often involve the alkylation of nucleophilic sites on the quinoline ring or its substituents. For instance, in studies on related 4-trifluoromethylquinolone derivatives, the amide group can be ionized under alkaline conditions, facilitating alkylation at either the nitrogen or oxygen atom. nih.gov This approach allows for the introduction of linker moieties bearing terminal reactive groups. nih.gov Using this method, cross-linkable derivatives containing isothiocyanate or azido (B1232118) groups have been successfully synthesized. nih.gov

These reactive groups are chosen for their ability to form covalent bonds with specific functional groups. Isothiocyanates readily react with primary amines, such as those found in the lysine (B10760008) residues of proteins. Azido groups are particularly valuable for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which allow for highly efficient and specific conjugation to molecules containing an alkyne partner. nih.gov The reactivity of these synthesized derivatives has been confirmed in reactions with various nucleophiles and in the fluorescent labeling of DNA and proteins. nih.govresearchgate.net

These general approaches highlight the potential for modifying this compound. By first introducing a suitable handle (e.g., an amino or hydroxyl group) onto the quinoline ring through standard aromatic chemistry, subsequent conversion to a cross-linking group could be achieved.

Table 1: Potential Cross-Linking Groups and Their Reactive Partners This table outlines common reactive groups that could potentially be introduced onto a this compound scaffold and their corresponding targets for covalent bond formation.

| Cross-Linking Group | Chemical Formula | Reactive Partner (Functional Group) | Resulting Linkage |

| Isothiocyanate | -N=C=S | Primary Amine (-NH₂) | Thiourea |

| Azide | -N₃ | Alkyne (-C≡CH) | Triazole |

| N-Hydroxysuccinimide (NHS) Ester | -CO-O-N(COCH₂)₂ | Primary Amine (-NH₂) | Amide |

| Maleimide | -C₄H₂O₂N- | Thiol/Sulfhydryl (-SH) | Thioether |

| Aldehyde | -CHO | Hydrazine (-NHNH₂) | Hydrazone |

Dynamic Processes and Conformational Studies

Investigation of Fluxional Behavior and Rotameric Exchange

Fluxionality refers to dynamic molecular processes where atoms interchange between symmetrically equivalent positions at a rate that can be observed by spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR). wikipedia.org For this compound, a key dynamic process is the potential for rotameric exchange, which involves rotation around the C2-O single bond. This rotation would interchange the positions of the fluorine atoms of the trifluoromethoxy group relative to the plane of the quinoline ring.

Specific experimental or computational studies on the fluxional behavior of this compound have not been reported in the reviewed scientific literature. However, the principles of conformational analysis on related structures can provide insight into the expected behavior. The rotation around the C(aryl)-O bond is not free and is subject to a rotational energy barrier. This barrier is influenced by a combination of steric and electronic factors.

In the case of this compound, significant steric hindrance could arise between the trifluoromethoxy group and the peri-hydrogen atom at the C8 position of the quinoline ring. Furthermore, electronic interactions, such as repulsion between the lone pairs of the quinoline nitrogen and the oxygen atom of the trifluoromethoxy group, could influence the preferred conformation and the energy barrier to rotation.

The investigation of such dynamic processes is typically carried out using variable-temperature NMR (VT-NMR) spectroscopy. libretexts.org At low temperatures (the "slow exchange limit"), the rotation is slow on the NMR timescale, and distinct signals may be observed for atoms in different conformational environments (e.g., the fluorine atoms). As the temperature is raised, the rate of rotation increases. If the rate becomes comparable to the NMR frequency difference between the signals, the peaks will broaden. At a specific temperature, known as the coalescence temperature, the distinct peaks merge into a single broad signal. libretexts.org Further increasing the temperature leads to the "fast exchange limit," where a single, time-averaged sharp signal is observed because the rapid rotation makes the environments of the atoms equivalent on the NMR timescale. wikipedia.org Analysis of the NMR lineshape at different temperatures allows for the calculation of the rate constants for the exchange process and, subsequently, the activation energy (ΔG‡) of the rotational barrier. libretexts.org

While no specific data exists for this compound, conformational analyses of other 2-substituted aromatic compounds have shown that both planar and non-planar conformers can exist, with the relative stability depending on the nature of the substituent and its interactions with the adjacent ring system. rsc.org

Table 2: Principles of VT-NMR for Studying Rotameric Exchange This table summarizes the expected observations in a variable-temperature NMR experiment used to study the rotational dynamics of a group like trifluoromethoxy on an aromatic ring.

| Temperature Regime | Rate of Exchange (k) | NMR Spectral Appearance | Information Obtained |

| Low Temperature | Slow (k << Δν) | Sharp, distinct signals for non-equivalent nuclei | Chemical shifts and coupling constants of individual rotamers |

| Intermediate Temperature | Intermediate (k ≈ Δν) | Broadened signals, coalescence | Coalescence temperature (Tc), rate constant at coalescence |

| High Temperature | Fast (k >> Δν) | Single, sharp, time-averaged signal | Averaged chemical shifts and coupling constants |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis of Quinoline (B57606) Proton Environments

A ¹H NMR spectrum of 2-(Trifluoromethoxy)quinoline would reveal the chemical environment of each proton on the quinoline ring system. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to establish the connectivity of the protons. The electron-withdrawing nature of the trifluoromethoxy group at the C2 position would be expected to influence the chemical shifts of nearby protons, particularly H3 and H4.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the nine carbons of the quinoline core and the carbon of the trifluoromethoxy group. The chemical shift of C2, being directly attached to the electronegative trifluoromethoxy group, would be significantly downfield. Furthermore, coupling between the fluorine and carbon atoms (J-CF) would likely be observed, providing additional structural confirmation.

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, ROESY) for Structural and Conformational Assignment

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (typically over two to three bonds) between protons and carbons, which is essential for connecting different fragments of the molecule and confirming the position of substituents.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which is useful for conformational analysis.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. Key expected absorptions would include C-H stretching and bending vibrations for the aromatic quinoline system, C=C and C=N stretching vibrations within the heterocyclic rings, and strong, characteristic absorptions corresponding to the C-F and C-O bonds of the trifluoromethoxy group.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When a molecule is irradiated with a monochromatic laser, it scatters the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the energy of the molecule's vibrational modes.

For this compound, the FT-Raman spectrum provides a detailed fingerprint of its molecular structure. The spectrum is characterized by a series of bands corresponding to specific stretching, bending, and torsional vibrations within the molecule. The quinoline ring system gives rise to characteristic bands, including C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region and C=C/C=N ring stretching vibrations in the 1625-1430 cm⁻¹ range. scialert.net

The trifluoromethoxy (-OCF₃) group introduces unique and strong Raman signals. The C-F stretching vibrations are particularly prominent and are expected in the 1200-1000 cm⁻¹ region. The C-O stretching vibration of the methoxy (B1213986) bridge will also be present. The interpretation of these complex spectra is greatly aided by computational methods and comparison with related structures. researchgate.netnih.govnih.gov

Table 1: Predicted FT-Raman Vibrational Modes for this compound Note: These are predicted assignments based on characteristic group frequencies and data from analogous quinoline compounds. Actual experimental values may vary.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Aromatic C-H Stretching | Quinoline Ring |

| 1620-1500 | C=C and C=N Stretching | Quinoline Ring |

| 1500-1400 | Ring Skeletal Vibrations | Quinoline Ring |

| 1300-1000 | In-plane C-H Bending | Quinoline Ring |

| 1280-1100 | C-F Symmetric & Asymmetric Stretching | Trifluoromethoxy |

| 1150-1050 | C-O Stretching | Methoxy Bridge |

| Below 1000 | Ring Breathing, C-H Out-of-plane Bending | Quinoline Ring |

| Below 600 | O-CF₃ Bending and Torsional Modes | Trifluoromethoxy |

Normal Coordinate Analysis for Vibrational Mode Assignment

While FT-Raman spectroscopy provides the experimental data, a Normal Coordinate Analysis (NCA) is a theoretical method used to assign the observed vibrational bands to specific molecular motions. semanticscholar.orgresearchgate.net NCA treats the molecule as a system of masses (atoms) connected by springs (chemical bonds). By solving the equations of motion for this system, one can calculate the theoretical vibrational frequencies and the precise nature of each vibration. nih.gov

This analysis requires a geometric model of the molecule and a set of force constants that describe the stiffness of the bonds and the forces resisting bond angle deformation. These parameters are often derived from quantum chemical calculations, such as those using Density Functional Theory (DFT). researchgate.netnih.gov The Potential Energy Distribution (PED) is calculated during NCA to quantify the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. A high PED value confirms a pure vibration, while a distributed PED indicates a mixed vibrational mode involving multiple parts of the molecule. nih.gov For this compound, NCA would be essential to definitively distinguish between the numerous, often overlapping, vibrational modes of the quinoline ring and to precisely assign the vibrations associated with the trifluoromethoxy substituent. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). researchgate.net This precision allows for the determination of a compound's elemental formula. While a low-resolution instrument might identify two different molecules as having the same integer mass, HRMS can distinguish between them based on their unique mass defects—the difference between the nominal mass and the exact mass. researchgate.net

For this compound, with the molecular formula C₁₀H₆F₃NO, the exact mass can be calculated by summing the precise masses of its constituent isotopes. This theoretical value can then be compared to the experimentally measured value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental composition. reading.ac.uk An experimental mass that matches the theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. nih.govescholarship.org

Table 2: Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |

| Fluorine | ¹⁹F | 3 | 18.998403 | 56.995209 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | Theoretical Exact Mass | 213.040148 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, after the molecule is ionized to form a molecular ion (M⁺), it often undergoes fragmentation into smaller, charged pieces. The pattern of these fragments provides a roadmap of the molecule's structure. chemguide.co.uk The analysis of these fragmentation pathways is a key tool for structural confirmation. libretexts.org

For this compound, the stable aromatic quinoline ring is expected to influence the fragmentation. Common fragmentation pathways for quinoline derivatives often involve the cleavage of substituent groups and subsequent ring fragmentation. researchgate.net The trifluoromethoxy group is a likely site for initial cleavage.

A plausible fragmentation pattern would include:

Loss of the Trifluoromethoxy Radical: The molecular ion [C₁₀H₆F₃NO]⁺ (m/z 213.04) could lose a ·OCF₃ radical to form a stable quinolinyl cation at m/z 128.

Loss of Carbon Monoxide: A common fragmentation pathway for heterocyclic compounds is the loss of small, stable neutral molecules like CO (28 Da).

Cleavage of the Quinoline Ring: Further fragmentation could involve the breakdown of the quinoline ring system itself, leading to smaller characteristic ions.

The relative abundance of these fragment ions helps to piece together the original structure and confirm the connectivity of the atoms. chemguide.co.uklibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Ion Formula | Description |

| 213.04 | [C₁₀H₆F₃NO]⁺ | Molecular Ion (M⁺) |

| 128.05 | [C₉H₆N]⁺ | Loss of ·OCF₃ radical |

| 101.04 | [C₈H₅]⁺ | Loss of HCN from [C₉H₆N]⁺ |

| 69.00 | [CF₃]⁺ | Trifluoromethyl cation |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. ucl.ac.uk The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of all atoms can be determined. chemmethod.com

A successful crystallographic analysis of this compound would yield a wealth of structural information with extremely high precision. nih.govbeilstein-archives.org This includes:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, C-O, C-F).

Bond Angles: The angles between adjacent bonds, defining the geometry of the quinoline ring and the trifluoromethoxy substituent.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the -OCF₃ group relative to the quinoline plane.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or π-stacking. nih.gov

This data provides an unambiguous confirmation of the compound's structure in the solid state.

Table 4: Typical Bond Lengths for Related Structural Motifs Note: These are representative values from crystallographic studies of similar quinoline and fluorinated compounds and are provided for illustrative purposes.

| Bond Type | Typical Length (Å) |

| Aromatic C-C | 1.37 - 1.42 |

| Aromatic C-N | 1.32 - 1.37 |

| Aromatic C-H | ~0.95 |

| C(aromatic)-O | 1.35 - 1.39 |

| O-C(F₃) | 1.38 - 1.43 |

| C-F | 1.32 - 1.35 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. hust.edu.vn This method is widely applied to quinoline (B57606) derivatives to predict a range of molecular properties. nih.govresearchgate.netresearchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311G* or 6-311++G(d,p), to achieve reliable results. nih.govnih.gov

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. researchgate.net For quinoline derivatives, DFT methods like B3LYP have been shown to produce optimized molecular geometric parameters (bond lengths and angles) that are in good agreement with experimental results obtained from X-ray crystallography. nih.gov This process establishes the most stable 3D structure of the molecule in the gas phase or in a solvent, which serves as the foundation for all subsequent property calculations. The analysis of the electronic structure provides information on the distribution of electrons within the optimized molecular framework.

Table 1: Representative Optimized Geometric Parameters for a Quinoline Scaffold (Illustrative)

| Parameter | Typical Calculated Bond Length (Å) | Typical Calculated Bond Angle (°) |

|---|---|---|

| C-N (in quinoline ring) | 1.32 - 1.38 | - |

| C-C (aromatic) | 1.36 - 1.42 | - |

| C-O (ether linkage) | ~1.36 | - |

| O-CF3 | ~1.33 | - |

| C-N-C (in quinoline ring) | - | ~117 |

| C-O-C | - | ~118 |

Note: The values in this table are illustrative and represent typical ranges for quinoline derivatives based on computational studies of related molecules. Specific values for 2-(Trifluoromethoxy)quinoline would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org

A small energy gap suggests that the molecule is more reactive, as it requires less energy to remove an electron from the HOMO and transfer it to the LUMO. scirp.org In many donor-acceptor molecules, the distribution of these orbitals provides insight into intramolecular charge transfer (ICT). chemrxiv.org For quinoline derivatives, DFT calculations often show that the HOMO and LUMO are localized on different parts of the molecule, indicating the potential for charge transfer upon electronic excitation. nih.govmdpi.com This charge transfer is fundamental to the molecule's bioactivity and nonlinear optical properties. scirp.orgresearchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate an electron (ionization potential). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept an electron (electron affinity). |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

DFT calculations are a reliable method for predicting the vibrational spectra (FT-IR and Raman) of molecules. cusat.ac.in A frequency calculation on the optimized geometry yields the harmonic vibrational frequencies corresponding to different molecular motions, such as stretching, bending, and torsion. nih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement with experimental data, the computed frequencies are typically multiplied by a scaling factor. nih.gov The theoretical spectrum aids in the assignment of vibrational bands observed in experimental FT-IR and Raman spectra, providing a detailed understanding of the molecule's vibrational modes. cusat.ac.inresearchgate.net

Table 3: Common Vibrational Modes for Substituted Quinoline Derivatives (Illustrative)

| Vibrational Mode | Typical Calculated Wavenumber Range (cm-1) |

|---|---|

| Aromatic C-H stretching | 3000 - 3100 |

| C=C / C=N stretching (quinoline ring) | 1400 - 1650 |

| C-O stretching (ether) | 1200 - 1300 |

| C-F stretching (CF3 group) | 1100 - 1350 (often strong) |

| Ring breathing mode | ~1000 |

Beyond structural and electronic properties, DFT calculations can predict various thermochemical parameters at different temperatures. These include zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity. semanticscholar.org These parameters are derived from the vibrational frequency calculations and are essential for understanding the thermodynamic stability of the molecule.

Furthermore, the optimized molecular geometry allows for the calculation of the principal moments of inertia and, consequently, the rotational constants (A, B, C). unibo.it These constants are critical for the analysis and assignment of high-resolution rotational spectra obtained from microwave spectroscopy. researchgate.net The high accuracy of DFT-predicted rotational constants can significantly aid experimental investigations into the gas-phase structure of molecules. researchgate.net

Table 4: Calculated Thermochemical and Rotational Parameters

| Parameter | Description |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 Kelvin. |

| Enthalpy & Entropy | Thermodynamic state functions that describe the energy and disorder of the system. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule by one degree. |

| Rotational Constants (A, B, C) | Values related to the principal moments of inertia, used in microwave spectroscopy. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In quinoline derivatives, these are typically found around the nitrogen atom and any oxygen atoms. mdpi.com

Blue regions indicate positive electrostatic potential, poor in electrons, and are favorable for nucleophilic attack. These are often located around hydrogen atoms. mdpi.com

Green regions represent neutral or near-zero potential.

The MEP surface provides a clear, qualitative picture of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Based on the principles of conceptual DFT, several quantum chemical descriptors can be calculated to quantify the global and local reactivity of a molecule. mdpi.com These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. nih.gov

Electronegativity (χ): The power of a molecule to attract electrons. nih.gov

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov

Local reactivity is often described using Fukui functions , which identify the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govniscpr.res.in

Table 5: Global Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Measures the ease of charge transfer. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic power of a molecule. |

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy)

Global and local reactivity descriptors derived from Density Functional Theory (DFT) are crucial for understanding and predicting the chemical behavior of a molecule. nih.gov These descriptors help identify the most reactive sites within a molecule for various types of chemical reactions.

Fukui Functions: The Fukui function is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.orgscm.com It is used to predict the sites most susceptible to nucleophilic and electrophilic attack. wikipedia.org

f+(r) corresponds to nucleophilic attack (the addition of an electron) and highlights the sites where an incoming nucleophile would most likely react.

f-(r) corresponds to electrophilic attack (the removal of an electron) and identifies the sites most prone to reaction with an electrophile.

f0(r) relates to radical attack.

For this compound, a Fukui function analysis would pinpoint which atoms on the quinoline ring or the trifluoromethoxy group are the most likely centers of reactivity. Such an analysis for various quinoline derivatives has been used to understand their reactivity in processes like corrosion inhibition. asianpubs.org

Average Local Ionization Energy (ALIE): ALIE is a descriptor calculated on the molecular surface that indicates the average energy required to remove an electron from any point in the space of a molecule. Regions with lower ALIE values are more susceptible to electrophilic attack, as the electrons in that area are less tightly bound. For an aromatic system like this compound, an ALIE surface map would reveal the most probable sites for electrophilic aromatic substitution.

A hypothetical data table for condensed Fukui functions on the atoms of this compound would look like this, where higher values indicate greater reactivity for the specified attack type.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| ... | ... | ... |

| O(methoxy) | Value | Value |

| C(methoxy) | Value | Value |

| F(x3) | Value | Value |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. wikipedia.orgwisc.edu

A key aspect of NBO analysis is its ability to quantify the stabilizing effects of hyperconjugation. wisc.edu This involves donor-acceptor interactions where electron density is transferred from a filled (donor) NBO, such as a bonding orbital (σ) or a lone pair (n), to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). wisc.edu The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). wisc.edu

For this compound, NBO analysis would reveal:

Intramolecular charge transfer: The delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the quinoline ring.

An example of the type of data generated from an NBO analysis is shown in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | Value |

| LP (2) O | σ* (C2-N1) | Value |

| π (C5-C6) | π* (C7-C8) | Value |

Note: This table illustrates the potential hyperconjugative interactions. Actual interactions and their stabilization energies (E(2)) for this compound would need to be determined through specific NBO calculations.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal information about the conformational flexibility and dynamic behavior of a molecule in various environments (e.g., in a solvent or interacting with a biological target). nih.goveurjchem.com

An MD simulation of this compound could provide several key insights:

Conformational Analysis: Although the quinoline core is rigid, the trifluoromethoxy group has rotational freedom around the C-O bond. MD simulations can explore the preferred rotational conformations (dihedral angles) of this group and the energy barriers between them.

Solvation Effects: By simulating the molecule in a solvent like water or an organic solvent, one can study how solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics.

Intermolecular Interactions: When simulated with other molecules, such as a biological receptor, MD can elucidate the nature and stability of intermolecular interactions, like hydrogen bonds or π-π stacking, which are crucial for molecular recognition processes. nih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often inaccessible to experimental techniques. rsc.orgrsc.org For this compound, theoretical methods could be applied to elucidate the pathways of its synthesis or subsequent functionalization reactions.

For instance, computational studies on related quinoline N-oxides have been used to understand the mechanism of C-H activation reactions, which are important for creating functionalized derivatives. mdpi.com DFT calculations can be employed to:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed.

Identify Transition States: Locating the transition state structure provides definitive evidence for a particular reaction step and allows for the calculation of the activation energy barrier, which determines the reaction rate.

Evaluate Reaction Feasibility: By comparing the energy barriers of different possible pathways, computational models can predict the most likely mechanism and the regioselectivity of a reaction. For example, DFT calculations could explain why functionalization occurs at a specific position on the quinoline ring.

Studies on other heterocyclic systems have demonstrated how computational approaches can reveal detailed reaction steps, such as nucleophilic attack followed by proton abstraction, and clarify the role of specific residues in enzyme-catalyzed reactions. rsc.org

Advanced Applications in Materials Science and Organic Ligand Design

Role of Fluoro-Quinoline Systems in Functional Materials

Fluorinated quinoline (B57606) derivatives are a class of compounds that have garnered attention for their potential in creating functional materials with tailored optical and electronic properties. man.ac.uk The high electronegativity of fluorine atoms can influence the electron density of the aromatic quinoline system, leading to unique photophysical behaviors. These properties are foundational to their application in modern electronics and sensor technology.